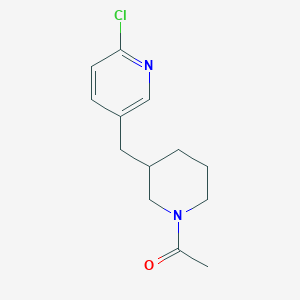
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
Übersicht
Beschreibung
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone, with the molecular formula C13H17ClN2O, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a 6-chloropyridin-3-ylmethyl group, which is significant for its interactions with various biological targets.
Chemical Structure
The structural formula can be represented as follows:
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may exhibit agonistic or antagonistic properties, influencing various physiological pathways.
The mechanism of action involves binding to molecular targets, leading to modulation of their activity. Preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes, which could translate into therapeutic effects. However, the exact pathways and targets are still under investigation.
Pharmacological Effects
Recent studies have explored the pharmacological effects of this compound, revealing several promising attributes:
- Antimicrobial Activity : The compound has shown potential antibacterial properties, particularly against resistant strains, suggesting its utility in treating infections caused by such pathogens .
- Anticancer Potential : Initial research indicates that derivatives of this compound may induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .
- Neuropharmacological Effects : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. The piperidine structure is known for its relevance in various neuropharmacological agents .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone has been investigated for various therapeutic applications, particularly in the following areas:
Neurological Disorders
Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, studies have shown that piperidine derivatives can influence dopamine and serotonin pathways, potentially providing therapeutic benefits in conditions such as Parkinson's disease and depression .
Cancer Therapy
The compound has been evaluated for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways has been highlighted in several studies. For example, derivatives of piperidine have shown promise in targeting tankyrase enzymes, which are implicated in cancer progression .
Antimicrobial Activity
Preliminary studies suggest that compounds containing the chloropyridine moiety exhibit antimicrobial properties against various pathogens. This characteristic could make them suitable candidates for developing new antibiotics or antifungal agents .
Case Studies
Several case studies have documented the applications and effects of similar compounds:
Eigenschaften
IUPAC Name |
1-[3-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-13(14)15-8-11/h4-5,8,12H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSZBKMFJKLMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















